Triptolide O-Methyl Phosphate Dibenzyl Ester
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Overview
Description
Triptolide O-Methyl Phosphate Dibenzyl Ester: is a derivative of triptolide, a diterpenoid triepoxide derived from the Chinese herb Tripterygium wilfordii. This compound is known for its potent biological activities, particularly in cancer research. It has a molecular formula of C35H39O10P and a molecular weight of 650.65 .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Triptolide O-Methyl Phosphate Dibenzyl Ester involves multiple steps, starting from triptolide. The key steps include the phosphorylation of triptolide to introduce the phosphate group and subsequent esterification with benzyl alcohol to form the dibenzyl ester. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the reactions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as chromatography .
Chemical Reactions Analysis
Types of Reactions: Triptolide O-Methyl Phosphate Dibenzyl Ester undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the molecule, potentially altering its biological activity.
Reduction: Reduction reactions can be used to modify the ester groups or other functional groups on the molecule.
Substitution: Substitution reactions can introduce new functional groups, enhancing the compound’s properties
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and specific solvents to ensure the desired reaction pathway .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives of the compound, while substitution reactions can introduce new functional groups, resulting in modified esters .
Scientific Research Applications
Chemistry: In chemistry, Triptolide O-Methyl Phosphate Dibenzyl Ester is used as a reference standard and a reagent in various synthetic pathways. Its unique structure makes it a valuable tool for studying reaction mechanisms and developing new synthetic methods .
Biology: In biological research, this compound is used to study cellular processes and signaling pathways. Its ability to modulate various biological targets makes it a useful tool for investigating the mechanisms of action of bioactive molecules .
Medicine: In medicine, this compound is primarily researched for its anticancer properties. It has shown promise in preclinical studies for its ability to inhibit tumor growth and induce apoptosis in cancer cells .
Industry: In the industrial sector, this compound is used in the development of new pharmaceuticals and as a standard in quality control processes. Its well-defined chemical properties make it a reliable reference material .
Mechanism of Action
Triptolide O-Methyl Phosphate Dibenzyl Ester exerts its effects by targeting multiple molecular pathways. It is known to inhibit the activity of RNA polymerase II, leading to the suppression of transcription and subsequent downregulation of various oncogenes. Additionally, it can induce apoptosis by activating caspases and disrupting mitochondrial function .
Comparison with Similar Compounds
Triptolide: The parent compound, known for its potent biological activities.
Triptolide O-Methyl Phosphate: A derivative with similar properties but lacking the dibenzyl ester groups.
Triptolide Dibenzyl Ester: Another derivative with different ester groups
Uniqueness: Triptolide O-Methyl Phosphate Dibenzyl Ester is unique due to its specific esterification, which enhances its stability and bioavailability. This makes it a more effective compound for research and potential therapeutic applications compared to its analogs .
Properties
IUPAC Name |
dibenzyl [(1S,2S,4S,5S,7S,8R,9R,11S,13S)-1-methyl-17-oxo-7-propan-2-yl-3,6,10,16-tetraoxaheptacyclo[11.7.0.02,4.02,9.05,7.09,11.014,18]icos-14(18)-en-8-yl]oxymethyl phosphate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H39O10P/c1-21(2)33-28(44-33)29-35(45-29)32(3)15-14-24-25(19-38-30(24)36)26(32)16-27-34(35,43-27)31(33)39-20-42-46(37,40-17-22-10-6-4-7-11-22)41-18-23-12-8-5-9-13-23/h4-13,21,26-29,31H,14-20H2,1-3H3/t26-,27-,28-,29-,31+,32-,33-,34+,35+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAZNYHQWEVOUOJ-JAFOSAPKSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C12C(O1)C3C4(O3)C5(CCC6=C(C5CC7C4(C2OCOP(=O)(OCC8=CC=CC=C8)OCC9=CC=CC=C9)O7)COC6=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@]12[C@@H](O1)[C@H]3[C@@]4(O3)[C@]5(CCC6=C([C@@H]5C[C@H]7[C@]4([C@@H]2OCOP(=O)(OCC8=CC=CC=C8)OCC9=CC=CC=C9)O7)COC6=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H39O10P |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
650.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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